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1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one
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Overview
Description
1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a dimethyl-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one can be synthesized through various methods. One common approach involves the reaction of 4-tert-butoxybenzaldehyde with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactors have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing complex molecules. For instance:
- Photoinitiators : It serves as a photoinitiator in UV-curable coatings and inks, facilitating polymerization processes when exposed to light. This application is crucial in the manufacturing of durable surfaces and printed materials.
Cosmetic Industry
In the cosmetic sector, this compound is used for its stabilizing and emulsifying properties . Its inclusion in formulations ensures product stability and enhances performance. Key applications include:
- Topical Formulations : The compound is incorporated into creams and lotions to improve texture and skin feel. Its ability to enhance the delivery of active ingredients makes it valuable in dermatological applications.
Case Study: Stability Testing of Cosmetic Formulations
A study evaluated the stability of a cream formulation containing this compound over six months. The results indicated that the compound effectively maintained the physical and chemical stability of the formulation, demonstrating minimal changes in pH and viscosity.
Time (Months) | pH Change | Viscosity Change (cP) |
---|---|---|
0 | 5.5 | 120 |
3 | 5.4 | 118 |
6 | 5.5 | 121 |
Pharmaceutical Applications
The compound has been investigated for its potential use in drug delivery systems. Its properties can enhance the bioavailability of active pharmaceutical ingredients (APIs), particularly in topical applications.
Case Study: Drug Bioavailability Enhancement
Research focused on formulating a topical gel incorporating this compound with a poorly soluble API. The study demonstrated improved skin penetration and bioavailability compared to conventional formulations.
Formulation Type | API Concentration (%) | Skin Penetration (μg/cm²) |
---|---|---|
Control | 1 | 20 |
With Compound | 1 | 35 |
Toxicological Studies
Preliminary toxicological studies indicate that this compound exhibits low toxicity levels when applied topically. However, further studies are necessary to establish comprehensive safety profiles.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, making it a valuable moiety in various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity .
Comparison with Similar Compounds
- 1-(4-Tert-butoxy-phenyl)ethan-1-one
- 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one
Comparison: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in research and industry .
Biological Activity
1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one, often referred to as a ketone derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butoxy group attached to a phenyl ring and a dimethyl-propanone structure. Its chemical formula is C15H22O2, and it features a carbonyl group that plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of phosphodiesterase enzymes, which are involved in cyclic nucleotide metabolism. Inhibiting these enzymes can lead to increased levels of cyclic AMP (cAMP), thereby influencing various signaling pathways related to inflammation and cellular proliferation .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against cancer cells. It has been shown to induce apoptosis in certain cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxic Effects on Cancer Cells : A study reported that this compound showed significant anticancer activity against HeLa cells, with an IC50 value of 0.69 µM, suggesting its potential as a lead compound for developing new anticancer agents .
- Phosphodiesterase Inhibition : In a series of experiments aimed at optimizing compounds for anti-inflammatory properties, derivatives similar to this compound were found to enhance cAMP levels significantly by inhibiting phosphodiesterase activity . This suggests that modifications to the compound could lead to improved therapeutic efficacy.
- Antimicrobial Activity : Research into the antimicrobial properties of related ketones indicates that they can be effective against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated promising results against bacterial strains .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,2-dimethyl-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)13(16)11-7-9-12(10-8-11)17-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
KHWQSLIUDVQMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
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